molecular formula C11H8O2S2 B3032133 1,3-Di(thiophen-2-yl)propane-1,3-dione CAS No. 1138-14-3

1,3-Di(thiophen-2-yl)propane-1,3-dione

Cat. No.: B3032133
CAS No.: 1138-14-3
M. Wt: 236.3 g/mol
InChI Key: RYEKDXOACFEXKG-UHFFFAOYSA-N
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Description

1,3-Di(thiophen-2-yl)propane-1,3-dione is an organic compound with the molecular formula C11H8O2S2. It is characterized by the presence of two thiophene rings attached to a propane-1,3-dione backbone.

Biochemical Analysis

Biochemical Properties

1,3-Di(thiophen-2-yl)propane-1,3-dione plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been observed to interact with various biomolecules, including enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves the binding of this compound to the active sites of enzymes, leading to either inhibition or activation of enzymatic activity. For instance, it has been shown to inhibit certain oxidoreductases, thereby modulating the redox state within cells .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can modulate the activity of transcription factors, leading to changes in the expression of genes involved in stress responses and metabolic regulation. Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, thereby influencing the flux of metabolites through various pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions. This binding often involves interactions with amino acid residues within the enzyme’s active site, resulting in conformational changes that affect enzyme activity. Furthermore, this compound has been shown to influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression, highlighting the importance of temporal dynamics in its biochemical effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects on cellular function, including enhanced stress responses and metabolic regulation. At higher doses, this compound can exhibit toxic effects, leading to cellular damage and adverse physiological outcomes. These threshold effects underscore the importance of dosage considerations in the application of this compound in biochemical research .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound has been shown to influence the levels of key metabolites, thereby modulating the overall metabolic state of cells. For example, it can affect the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in energy production and metabolic balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes, allowing it to accumulate in specific cellular compartments. The distribution of this compound within tissues is influenced by its interactions with binding proteins, which can affect its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound is a key factor in its biochemical activity. This compound has been observed to localize to specific organelles, such as the mitochondria and the endoplasmic reticulum, where it can exert its effects on cellular function. The targeting of this compound to these compartments is often mediated by post-translational modifications and targeting signals that direct its localization .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Di(thiophen-2-yl)propane-1,3-dione can be synthesized through several methods. One common approach involves the reaction of thiophene-2-carbaldehyde with acetylacetone in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product after purification .

Industrial Production Methods

Scaling up the reaction would involve optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

1,3-Di(thiophen-2-yl)propane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Di(thiophen-2-yl)propane-1,3-dione has several scientific research applications:

    Organic Electronics: Used as a building block in the synthesis of organic semiconductors and light-emitting diodes (LEDs).

    Materials Science: Incorporated into polymers and copolymers to enhance their electronic properties.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

    Medicinal Chemistry: Explored as a scaffold for the development of new pharmaceuticals

Comparison with Similar Compounds

Similar Compounds

    1,3-Di(phenyl)propane-1,3-dione: Similar structure but with phenyl rings instead of thiophene rings.

    1,3-Di(furan-2-yl)propane-1,3-dione: Contains furan rings instead of thiophene rings.

Uniqueness

1,3-Di(thiophen-2-yl)propane-1,3-dione is unique due to the presence of thiophene rings, which impart distinct electronic properties compared to phenyl or furan analogs. This makes it particularly valuable in applications requiring specific electronic characteristics .

Properties

IUPAC Name

1,3-dithiophen-2-ylpropane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O2S2/c12-8(10-3-1-5-14-10)7-9(13)11-4-2-6-15-11/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYEKDXOACFEXKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)CC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10292131
Record name 1,3-di(thiophen-2-yl)propane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10292131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1138-14-3
Record name NSC80415
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80415
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-di(thiophen-2-yl)propane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10292131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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